
4-(1-Cyclopenten-1-yl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a cyclopentenyl group is attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide typically involves the reaction of pyridine N-oxide with cyclopentene under specific conditions. One common method includes the use of a Grignard reagent, where cyclopentylmagnesium bromide reacts with pyridine N-oxide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyclopenten-1-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher N-oxide derivatives, while reduction can regenerate the parent pyridine compound
Aplicaciones Científicas De Investigación
4-(1-Cyclopenten-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopentenyl group adds steric and electronic effects, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine N-oxide: A simpler analog with only the N-oxide group.
Cyclopentenylpyridine: Lacks the N-oxide group but has the cyclopentenyl substitution.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Another related compound with a pyrrolidine ring instead of pyridine.
Uniqueness
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is unique due to the combination of the N-oxide group and the cyclopentenyl substitution. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
106754-30-7 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-(cyclopenten-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11NO/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
Clave InChI |
FDXBYQHVHYMLLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




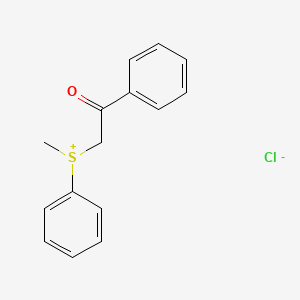
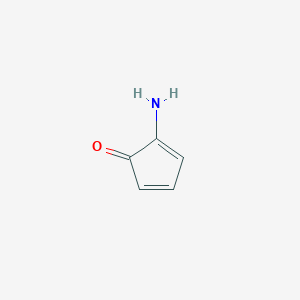
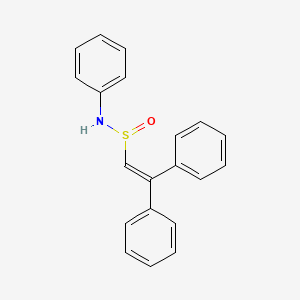
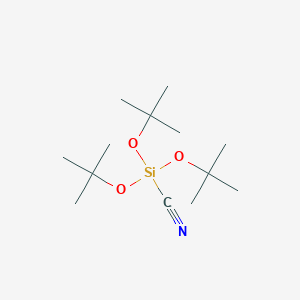
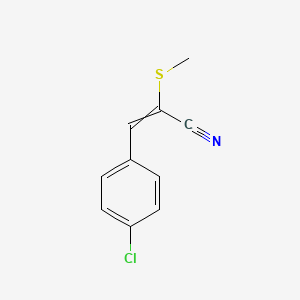
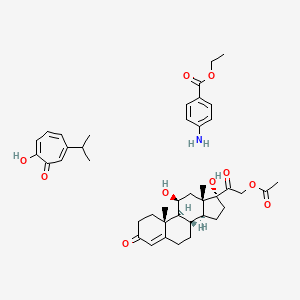
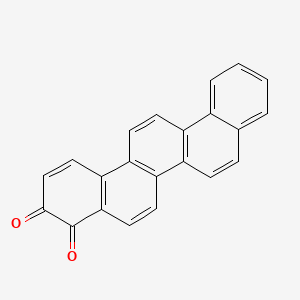
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

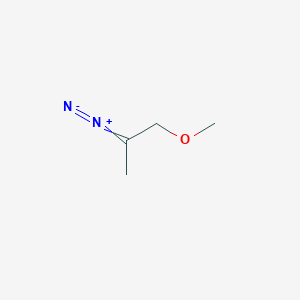
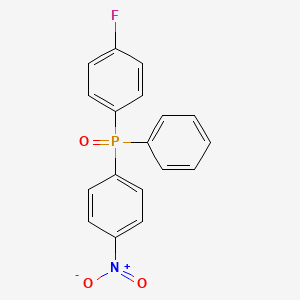
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
